

PNB-001 CCK2 selective ligand

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Compound of Interest

Compound Name: PNB-001
Cat. No.: B8263531

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An In-Depth Technical Guide to **PNB-001**: A Selective CCK2 Receptor Ligand

Introduction

PNB-001 (also known as GPP-Balacovin) is a first-in-class, orally active small molecule that functions as a selective antagonist for the cholecystokinin B (CCK2) receptor, which is also known as the gastrin receptor.[1][2] It is an arylated 5-hydroxy-pyrrol-2-one derivative synthesized from mucochloric acid.[3] While its primary mechanism is the selective antagonism of the CCK2 receptor, some studies also describe it as having a unique dual action, functioning as a cholecystokinin-A (CCK-A) agonist and a CCK-B (CCK2) antagonist. This profile gives **PNB-001** a unique combination of anti-inflammatory, analgesic, and immunomodulatory properties.

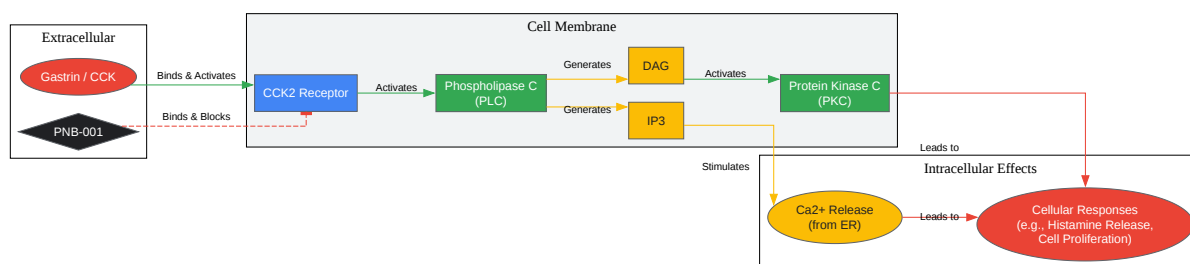
Developed by PNB Vesper Life Sciences, **PNB-001** has progressed through preclinical and clinical development for various therapeutic indications, including inflammatory bowel disease (IBD), inflammatory pain, and as an adjunct treatment for moderate COVID-19. Its high stability, favorable physicochemical properties, and demonstrated safety in early clinical trials make it a compound of significant interest for drug development professionals.

Mechanism of Action

The physiological effects of **PNB-001** are primarily mediated through its interaction with the cholecystinin (CCK) receptor system. There are two main subtypes of CCK receptors: CCK-A (for 'alimentary') and CCK-B (for 'brain'). The CCK-B receptor is also known as the CCK2 or gastrin receptor.

Gastrin, a peptide hormone, binds to the CCK2 receptor, triggering a signaling cascade that leads to the release of histamine, which subsequently stimulates the secretion of gastric acid. This pathway is also implicated in the cell proliferation and maturation of the gastrointestinal tract. In certain pathological conditions, such as gastrinoma, gastric cancers, and inflammatory bowel syndrome, there is an excess production or sustained secretion of gastrin or CCK, leading to overstimulation of this pathway.

PNB-001 acts as a selective antagonist at the CCK2 receptor, blocking the binding of gastrin and CCK. This action inhibits the downstream signaling responsible for gastric acid secretion and cellular proliferation. The antagonistic properties of **PNB-001** have been confirmed in isolated tissue assays, where it effectively blocks contractions induced by CCK receptor agonists like pentagastrin (CCK-5).



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Caption: CCK2 receptor signaling pathway and the antagonistic action of **PNB-001**.

Data Presentation

Table 1: Binding Affinity and Selectivity

Compound	Target	Binding Affinity (IC ₅₀ / K _i)	Selectivity	Reference
PNB-001	CCK2	20 nM / 22 nM	450-fold selective for CCK2 over CCK1	
L-365,260 (Standard)	CCK2	-	PNB-001 is 10 times more potent	

Table 2: Preclinical Efficacy Data

Model	Species	Dosage	Key Findings	Reference
Indomethacin-Induced IBD	Rat	5 and 20 mg/kg p.o.	Extremely effective in reducing inflammation and IBD-dependent damage; completely reversed pathological changes.	
Formalin-Induced Pain	Rat	-	Extremely effective in both neuropathic (Phase I) and inflammatory (Phase II) pain models.	
Tail-Flick Assay (Pain)	Mouse	0.5 mg/kg	Analgesic effect comparable to 40 mg/kg Tramadol.	
LPS-Induced Lung Inflammation	Mouse	100 mg/kg b.w. p.o.	Decreased severity of lung inflammation and showed prophylactic action.	

Table 3: Pharmacokinetic and ADME Properties

Parameter	Species / System	Value	Reference
Half-life (Microsomal)	Rat Liver Microsomes	1.20 min	
Dog and Human Liver Microsomes	~12 min		
Half-life (In Vivo)	Rat	9 hours	
Time to Peak Concentration (T_{max})	Rat (20 mg/kg p.o.)	40 min	
Bioavailability	Rat	Relatively low	
Plasma Protein Binding	Rat and Human Plasma	97%	
Permeability (Caco-2)	-	High permeability, not subject to efflux.	
CYP450 Inhibition	-	No inhibition of CYP3A4, CYP2C9, CYP1A2 up to 10 μ M.	

Table 4: Clinical Trial Summary

Phase	Population	Dosage	Key Findings & Safety	Reference
Phase I (SAD)	74 Healthy Subjects	25 - 1500 mg	Found to be extremely safe and well-tolerated.	
Phase I (MAD)	Healthy Subjects	50, 100, and 200 mg	Safe, target plasma concentrations were reached. Mild AEs like vomiting and a transient increase in ALT at a high dose in one subject.	
Phase II	40 Moderate COVID-19 Patients	100 mg (tid) for 14 days (+ Best Care)	Significant clinical improvement from baseline to Day 15 (p=0.042). Well-tolerated, with a better safety profile than the Best Care only arm.	

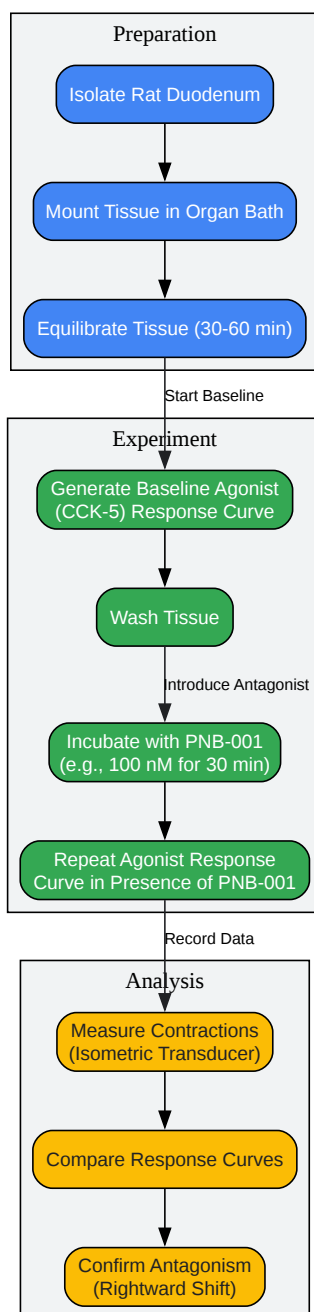
Experimental Protocols

Isolated Tissue Assay for CCK2 Antagonism

This in vitro protocol is used to confirm the functional antagonism of **PNB-001** at the CCK2 receptor.

Methodology:

- **Tissue Preparation:** A section of the rat duodenum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
- **Equilibration:** The tissue is allowed to equilibrate under a resting tension for a period of 30-60 minutes.
- **Agonist Concentration-Response:** A cumulative concentration-response curve is generated for a CCK2-selective agonist, such as pentagastrin (CCK-5), to establish a baseline for induced contractions.
- **Antagonist Incubation:** The tissue is washed and then incubated with a fixed concentration of **PNB-001** (e.g., 100 nM) for a set period (e.g., 30 minutes).
- **Post-Incubation Agonist Response:** The concentration-response curve for the agonist (pentagastrin) is repeated in the presence of **PNB-001**.
- **Data Analysis:** The contractile responses are measured using an isometric transducer. A rightward shift in the agonist's concentration-response curve in the presence of **PNB-001** indicates competitive antagonism. The potency of **PNB-001** is confirmed by its ability to fully block the agonist-induced contractions.



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Caption: Experimental workflow for the isolated tissue antagonism assay.

In Vivo Model: Indomethacin-Induced Inflammatory Bowel Disease (IBD)

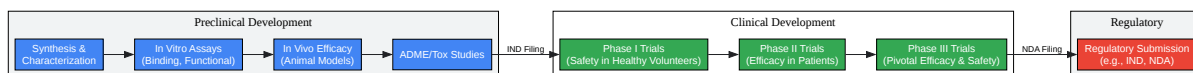
This animal model is used to evaluate the anti-inflammatory efficacy of **PNB-001** in a condition mimicking IBD.

Methodology:

- Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
- Induction of IBD: IBD is induced by subcutaneous or oral administration of indomethacin.
- Treatment Groups: Animals are randomized into several groups:
 - Vehicle Control (receives vehicle only).
 - Disease Control (receives indomethacin + vehicle).
 - Positive Control (receives indomethacin + a standard drug like Prednisolone).
 - Test Groups (receive indomethacin + varying doses of **PNB-001**, e.g., 5 mg/kg and 20 mg/kg, p.o.).
- Drug Administration: **PNB-001** or control substances are administered orally for a specified period following IBD induction.
- Efficacy Evaluation: After the treatment period, animals are euthanized. The gastrointestinal tissues are collected for:
 - Gross Pathological Examination: Assessment of ulceration, inflammation, and tissue damage.
 - Histopathological Analysis: Microscopic examination of tissue sections to assess inflammatory cell infiltration, mucosal damage, and other pathological changes.
- Data Analysis: The severity of IBD is scored based on the pathological and histopathological findings. The efficacy of **PNB-001** is determined by its ability to significantly reduce these scores compared to the disease control group.

Development and Evaluation Pipeline

The progression of **PNB-001** from a chemical entity to a clinical candidate follows a structured pipeline involving synthesis, preclinical evaluation, and human clinical trials.



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Caption: Logical pipeline for the development and evaluation of **PNB-001**.

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